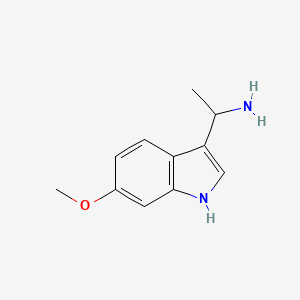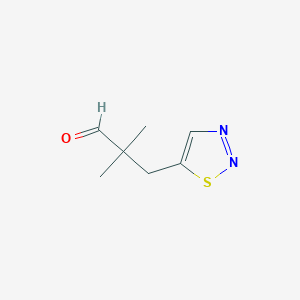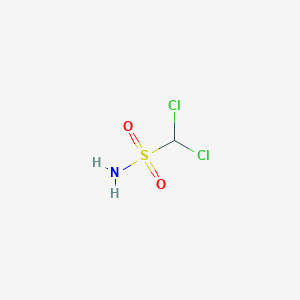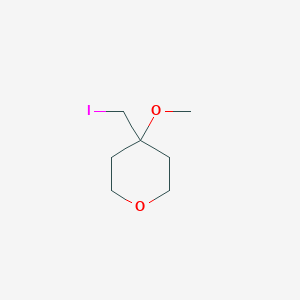![molecular formula C12H12N2O B13276994 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13276994.png)
1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one typically involves the formation of the imidazole ring followed by its substitution with the phenyl and ethanone groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are advantageous due to their functional group tolerance and ability to be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating infections and other diseases.
Industry: The compound is used in the development of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, inhibiting or modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
Thiabendazole: An antihelmintic used to treat parasitic worm infections.
Uniqueness: 1-[3-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[3-(2-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)11-4-3-5-12(8-11)14-7-6-13-10(14)2/h3-8H,1-2H3 |
InChI Key |
RGAYPDYCGSNQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13276922.png)
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13276925.png)



![N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13276949.png)

![2-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13276957.png)

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B13276977.png)



![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13276993.png)
